

Synthesis of Benzimidazolone Scaffolds for Medicinal Chemistry: Applications and Protocols

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Compound of Interest

Compound Name: 5-Benzoyl-2-benzimidazolinone

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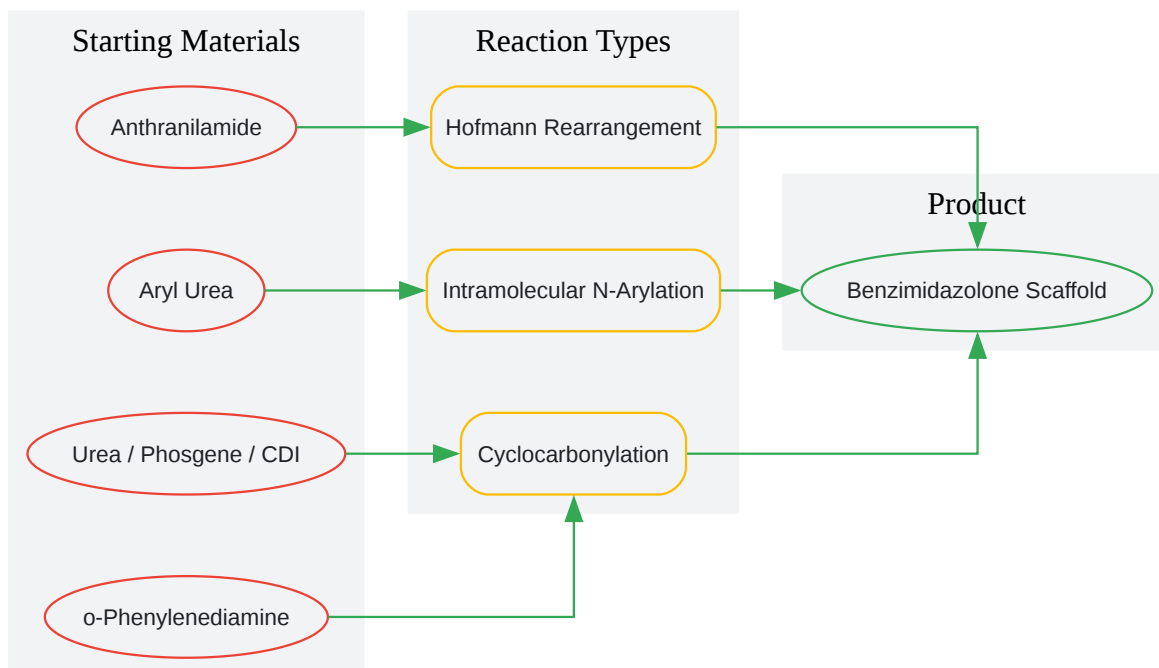
Introduction

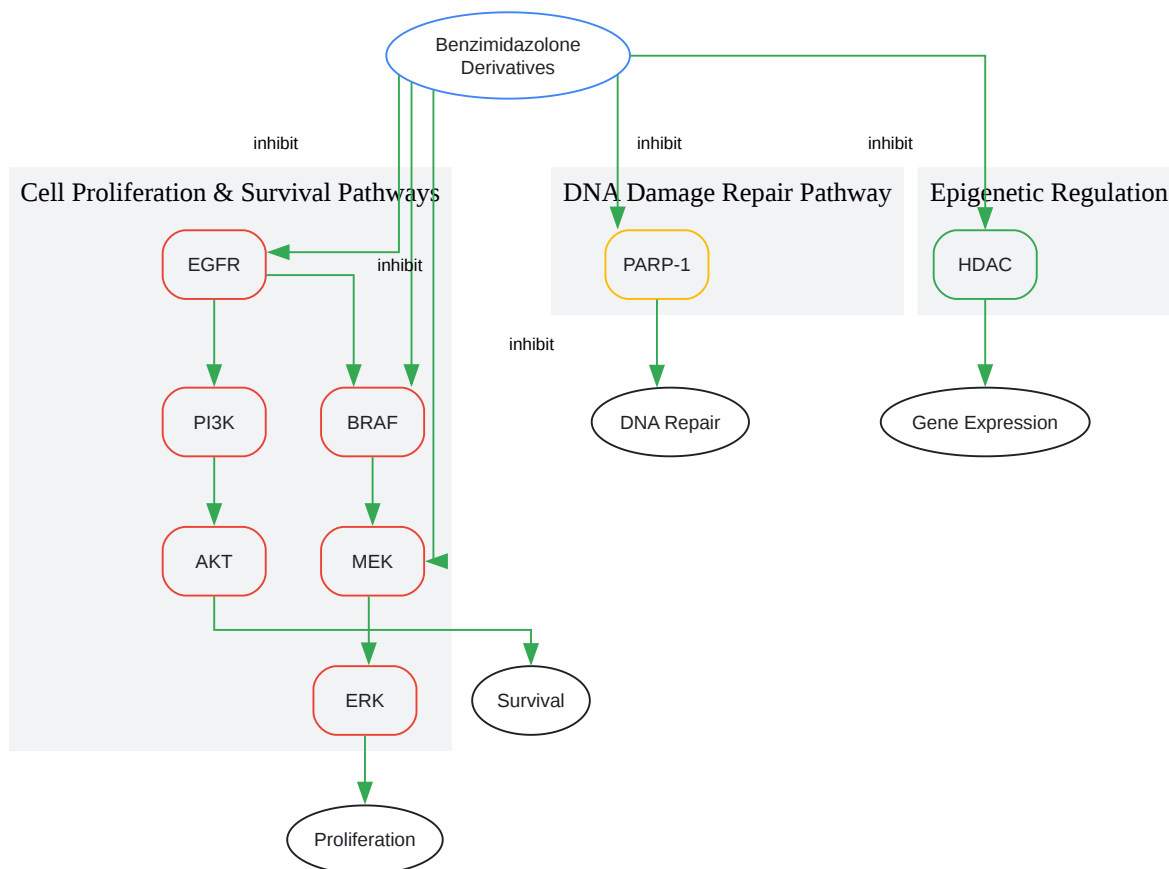
The benzimidazolone scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous compounds with a wide range of biological activities. Its rigid, planar structure and ability to participate in hydrogen bonding and π -stacking interactions make it an ideal pharmacophore for targeting various enzymes and receptors. This has led to the development of benzimidazolone-containing drugs with applications as anticancer, antimicrobial, antiviral, and antihypertensive agents. This document provides detailed application notes and experimental protocols for the synthesis of benzimidazolone scaffolds, along with a summary of their biological activities and the signaling pathways they modulate.

Synthetic Strategies for Benzimidazolone Scaffolds

Several synthetic routes have been developed for the construction of the benzimidazolone core. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Key strategies include the cyclization of o-phenylenediamines with carbonyl sources, intramolecular N-arylation of ureas, and rearrangement reactions.

Key Synthetic Reactions: An Overview





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